[3-(5-Aminopyridin-2-yl)phenyl]methanol
Overview
Description
[3-(5-Aminopyridin-2-yl)phenyl]methanol is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a phenyl group substituted with a methanol group and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Aminopyridin-2-yl)phenyl]methanol typically involves the reaction of 2-amino-5-bromopyridine with a phenylmethanol derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(5-Aminopyridin-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [3-(5-Aminopyridin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a useful tool in the study of biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(5-Aminopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
[3-(5-Aminopyridin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-(5-Aminopyridin-2-yl)phenyl]acetone: Contains an acetone group instead of methanol.
[3-(5-Aminopyridin-2-yl)phenyl]propane: Features a propane group in place of methanol.
Uniqueness
The uniqueness of [3-(5-Aminopyridin-2-yl)phenyl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for versatile chemical modifications, while the aminopyridine moiety provides specific binding interactions in biological systems .
Properties
IUPAC Name |
[3-(5-aminopyridin-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYTWWIMAJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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